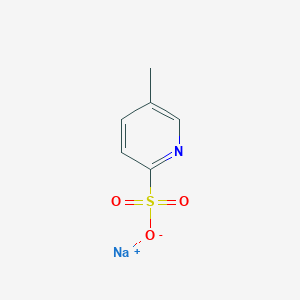
Sodium 5-methylpyridine-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-methylpyridine-2-sulfonate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonate group is attached to the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 5-methylpyridine-2-sulfonate can be synthesized through the sulfonation of 5-methylpyridine. The process typically involves the reaction of 5-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-methylpyridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-methylpyridine-2-sulfonate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 5-methylpyridine-2-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in cross-coupling reactions and other nucleophilic substitution processes. The molecular targets and pathways involved include the formation of carbon-sulfur bonds and the activation of palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium pyridine-2-sulfonate
- Sodium 6-methylpyridine-2-sulfonate
- Sodium 4-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Sodium 5-methylpyridine-2-sulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of specific derivatives that are not easily accessible with other similar compounds .
Eigenschaften
Molekularformel |
C6H6NNaO3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;5-methylpyridine-2-sulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-5-2-3-6(7-4-5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
OIJYZSABHYFLOY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


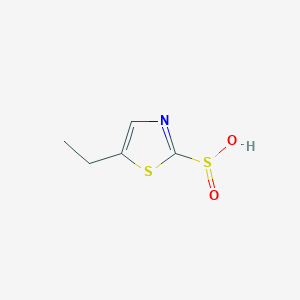
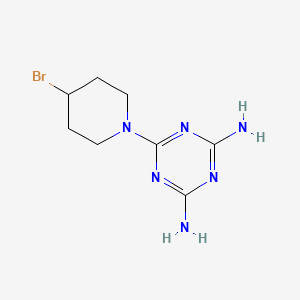
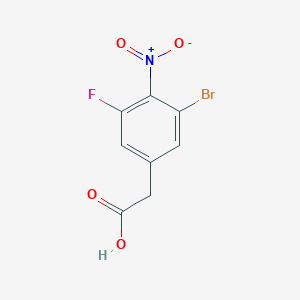
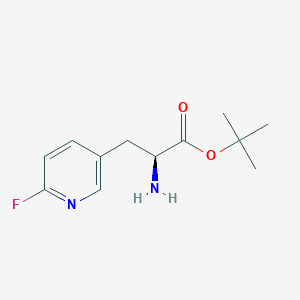



![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

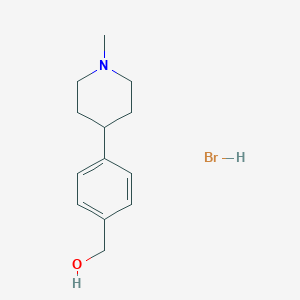
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
